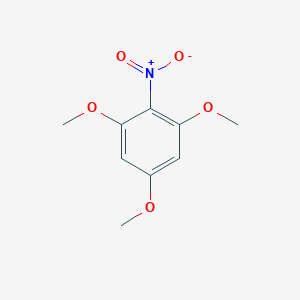

2,4,6-Triméthoxynitrobenzène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,5-Trimethoxy-2-nitrobenzene derivatives, specifically nitrocombretastatins, is achieved through a modified Wittig reaction, utilizing potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst. This method underscores the versatility of the compound as a precursor in synthesizing potential anticancer agents (Gerova et al., 2016).

Molecular Structure Analysis

Molecular structure analysis via X-ray diffraction demonstrates the compound's crystalline nature, with distinct crystal structures for its π-diastereoisomers. The absence of typical hydrogen bonding interactions and the stabilization of the crystal structure through C–H···O interactions highlight its unique molecular architecture (Gerova et al., 2016).

Chemical Reactions and Properties

1,3,5-Trimethoxy-2-nitrobenzene undergoes catalyzed reactions with nitric acid, evidencing the influence of nitrous acid and showcasing an electron-transfer mechanism for NO+-catalysis. This reactivity profile underlines its significance in synthetic chemistry for further functionalization and transformation into more complex molecules (Main et al., 1982).

Physical Properties Analysis

The physical properties, including crystallite size, melting temperature, and thermal decomposition temperature, have been studied, revealing alterations upon treatment. These changes suggest the potential for modifying the compound's physical characteristics for specific applications (Trivedi et al., 2015).

Chemical Properties Analysis

Spectral analyses, including FT-IR and NMR spectroscopy, offer insights into the compound's chemical properties, such as bond frequencies and molecular interactions. These studies contribute to a deeper understanding of its chemical behavior and potential reactivity patterns (Trivedi et al., 2015).

Applications De Recherche Scientifique

Nanotechnologie

Le 2,4,6-Triméthoxynitrobenzène a des applications en nanotechnologie, en particulier dans la création de capteurs à l'échelle nanométrique. Sa réactivité chimique peut être exploitée pour produire des capteurs qui détectent les polluants environnementaux ou les marqueurs biologiques avec une sensibilité et une spécificité élevées.

Chacune de ces applications démontre la polyvalence et l'importance du this compound dans la recherche scientifique dans divers domaines . La structure chimique unique du composé permet une large gamme d'utilisations, des produits pharmaceutiques aux matériaux de pointe, soulignant son importance dans l'exploration scientifique et l'innovation en cours.

Safety and Hazards

Mécanisme D'action

Mode of Action

It has been observed that the compound can undergo electrochemical reduction, producing a radical anion . This process shows hyperfine splitting for 15 N nuclei of the nitro group and 13 C nuclei of the benzene ring given the natural abundance of the isotopes . The nitro group in the equilibrium conformation of the radical anion of 2,4,6-trimethoxynitrobenzene is rotated relative to the benzene ring plane by an angle close to 90° and has a pyramidal structure .

Result of Action

The formation of a radical anion during electrochemical reduction suggests that the compound could potentially induce oxidative stress within cells .

Propriétés

IUPAC Name |

1,3,5-trimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYAWLZEMLQGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333847 | |

| Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14227-18-0 | |

| Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

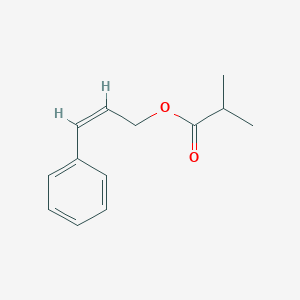

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research paper reveal about the structure of the 2,4,6-trimethoxynitrobenzene radical anion?

A1: The research paper focuses on the structural changes observed when 2,4,6-trimethoxynitrobenzene forms a radical anion. Specifically, it reports the pyramidal distortion of the nitro (NO2) group in the radical anion form of the molecule. [] This distortion from planarity is a significant finding as it can influence the reactivity and properties of the molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

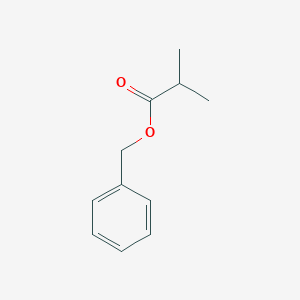

![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)

![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)